Benzoquinazolinone 12

M1 muscarinic receptor positive allosteric modulator allosteric binding affinity

Benzoquinazolinone 12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one; also designated compound A, compound C, or T-662) is a synthetic organic small molecule that functions as a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). Originally disclosed in a Merck patent family (WO-2011025851-A1; US8883810) covering aryl methyl benzoquinazolinone M1 PAMs, this compound has been fully characterized pharmacologically and mechanistically in a landmark study published in the Journal of Biological Chemistry.

Molecular Formula C28H27N5O2
Molecular Weight 465.5 g/mol
Cat. No. B10770284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoquinazolinone 12
Molecular FormulaC28H27N5O2
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=C(C=C2)CC3=CC4=C(C5=CC=CC=C53)N=CN(C4=O)C6CCCCC6O
InChIInChI=1S/C28H27N5O2/c1-32-16-20(15-31-32)24-11-10-18(14-29-24)12-19-13-23-27(22-7-3-2-6-21(19)22)30-17-33(28(23)35)25-8-4-5-9-26(25)34/h2-3,6-7,10-11,13-17,25-26,34H,4-5,8-9,12H2,1H3/t25-,26-/m0/s1
InChIKeySXJQBWJPNSOKQV-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoquinazolinone 12 for M1 Muscarinic PAM Research: Core Identity and Procurement Rationale


Benzoquinazolinone 12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one; also designated compound A, compound C, or T-662) is a synthetic organic small molecule that functions as a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR) [1]. Originally disclosed in a Merck patent family (WO-2011025851-A1; US8883810) covering aryl methyl benzoquinazolinone M1 PAMs, this compound has been fully characterized pharmacologically and mechanistically in a landmark study published in the Journal of Biological Chemistry [1][2]. Benzoquinazolinone 12 is structurally derived from the prototypical M1 PAM benzyl quinolone carboxylic acid (BQCA) but achieves substantially higher allosteric site affinity while retaining similar positive cooperativity with acetylcholine (ACh) [1]. It is recognized as a reference high-cooperativity M1 PAM and has been employed as a comparator in the characterization of next-generation M1 PAMs such as TAK-071 [3].

Why Benzoquinazolinone 12 Cannot Be Substituted with Generic M1 PAMs: The Allosteric Pharmacology Gap


M1 positive allosteric modulators are not pharmacologically interchangeable. The allosteric modulator parameters—binding affinity (pKB), binding cooperativity with ACh (Log α), functional cooperativity (Log αβ), and intrinsic efficacy (Log τB)—are independently tunable on a common structural scaffold, as demonstrated by the differential optimization of benzoquinazolinone 12 from BQCA [1]. Benzoquinazolinone 12 achieves a 50-fold higher allosteric site affinity than BQCA (pKB 6.55 vs 4.82) while preserving a similarly high binding cooperativity with ACh, resulting in an α-value of 1786 [1][2]. In contrast, next-generation M1 PAMs such as TAK-071 were deliberately engineered for low cooperativity (α-value 199) to widen the therapeutic window, yet this comes at the cost of ~4.4-fold lower functional inflection point potency (0.62 nM for T-662 vs 2.7 nM for TAK-071) [2]. Simply substituting one M1 PAM for another—without controlling for these divergent allosteric parameters—will confound experimental interpretation, alter the magnitude and nature of ACh potentiation, and produce non-comparable in vivo pharmacodynamic profiles [1][2].

Benzoquinazolinone 12: Quantified Differential Evidence Against Closest Comparators


Allosteric Site Binding Affinity (pKB): 53.7-Fold Increase Over BQCA in FlpIn CHO Cells Expressing Human M1 mAChR

In whole-cell equilibrium competition binding assays using [3H]NMS radioligand in FlpIn CHO cells stably expressing the human M1 mAChR, benzoquinazolinone 12 exhibits a 53.7-fold higher allosteric site affinity than the prototypical M1 PAM BQCA [1]. The equilibrium dissociation constants (KB) were determined as 0.3 μM for benzoquinazolinone 12 versus 15 μM for BQCA, corresponding to pKB values of 6.55 ± 0.03 and 4.82 ± 0.09, respectively (p < 0.05) [1]. This difference represents a ΔpKB of 1.73 log units, which translates to approximately a 54-fold affinity enhancement [1].

M1 muscarinic receptor positive allosteric modulator allosteric binding affinity

Absolute M1 Subtype Selectivity: No Detectable Modulation of M2–M5 mAChRs in Binding Studies

In binding interaction studies using cells individually expressing M2, M3, M4, and M5 mAChRs, benzoquinazolinone 12 displayed absolute subtype selectivity—it did not modulate ACh affinity at any of these receptor subtypes, as shown in Fig. 2C of the primary characterization study [1]. This selectivity profile matches that of BQCA, confirming that the 54-fold affinity improvement was achieved without compromising the exquisite M1 selectivity that defines this chemical series [1]. In functional Ca2+ flux assays using CHO-K1 cells expressing human M1–M5 receptors, T-662 (benzoquinazolinone 12) showed inflection point values >1000 nM for M2–M5 receptors, compared with 0.62 nM for M1, representing >1,600-fold functional selectivity [2].

M1 muscarinic receptor subtype selectivity off-target profiling

High Binding Cooperativity (α-Value): T-662 Exhibits an α-Value of 1786 Versus TAK-071 at 199

The binding cooperativity factor (α-value) quantifies the magnitude by which a PAM enhances ACh binding affinity at the receptor. In head-to-head comparison using [3H]-pirenzepine binding modulation assays on membranes from FreeStyle 293 cells transiently expressing human M1R, T-662 (benzoquinazolinone 12) exhibited an α-value of 1786, representing a 9.0-fold higher cooperativity than TAK-071 (α-value = 199) [1]. This high α-value is consistent with the Log α binding cooperativity parameter of 2.14 ± 0.06 determined for benzoquinazolinone 12 in the earlier mechanistic study, compared to 1.90 ± 0.14 for BQCA [2]. The functional cooperativity (Log αβ) values were similarly comparable: 1.79 ± 0.21 for benzoquinazolinone 12 versus 1.54 ± 0.15 for BQCA [2].

allosteric cooperativity binding cooperativity factor M1 PAM pharmacology

Functional Inflection Point (Potency): T-662 IP of 0.62 nM Versus TAK-071 IP of 2.7 nM in M1 Ca2+ Flux Assays

In Ca2+ flux assays using CHO-K1 cells stably expressing human M1R, the inflection point (IP)—the concentration of PAM required to produce half-maximal potentiation of an EC20 ACh response—was 0.62 nM for T-662 (benzoquinazolinone 12) versus 2.7 nM for TAK-071, representing a 4.4-fold greater functional potency for T-662 [1]. The intrinsic efficacy parameter (Log τB) of benzoquinazolinone 12 (0.87 ± 0.20) was also numerically higher than that of BQCA (0.35 ± 0.07) in IP1 accumulation assays in FlpIn CHO cells expressing human M1 mAChR, though this difference did not reach significance in all comparisons [2]. Importantly, T-662 at sub-nanomolar concentrations (0.1 mg/kg p.o.) produced behavioral convulsions in rodents and augmented isolated ileum motility in a concentration-dependent manner ex vivo, effects not observed with TAK-071 at therapeutically relevant doses [1].

M1 PAM potency inflection point calcium mobilization assay

Allosteric Binding Pocket Engagement: Differential Sensitivity to Y822.61A Mutation Versus BQCA

Site-directed mutagenesis of the M1 mAChR revealed a key differential molecular interaction: the Y822.61A (TM2) mutation significantly reduced the affinity (pKB) of benzoquinazolinone 12 without affecting the affinity or binding cooperativity of BQCA [1]. In contrast, the W4007.35A (TM7) mutation completely abolished binding of both benzoquinazolinone 12 and BQCA, confirming a shared core allosteric pocket [1]. The Y179F mutation in ECL2, which forms part of the BQCA pocket, similarly affected both compounds [1]. This differential Y822.61 sensitivity indicates that benzoquinazolinone 12 forms additional or stronger hydrophobic and polar contacts within the allosteric pocket, specifically engaging Tyr-822.61 and Trp-4007.35, which provides the molecular basis for its 54-fold higher affinity [1].

allosteric binding pocket site-directed mutagenesis structure-function relationship

In Vivo Cholinergic Toxicity Profile: Diarrhea Induction at 0.1 mg/kg in Rats Defines a Narrow Therapeutic Margin

In rodent studies, T-662 (benzoquinazolinone 12) induces diarrhea at 0.1 mg/kg p.o. in rats, which is the same dose required for cognitive improvement in the scopolamine-induced cognitive deficit model, yielding essentially no separation between efficacy and dose-limiting cholinergic adverse events [1]. In contrast, the low-cooperativity M1 PAM TAK-071 improves cognition at 0.3 mg/kg while inducing diarrhea only at 10 mg/kg, providing a ~33-fold therapeutic margin [1]. Additionally, the Alt et al. (2016) JPET study demonstrated that compound A (benzoquinazolinone 12), along with two other highly selective M1 ago-PAMs, elicited classical cholinergic toxicity—salivation, diarrhea, and emesis—in rats, dogs, and cynomolgus monkeys, establishing that selective M1 activation alone is sufficient to recapitulate the peripheral side-effect profile of non-selective muscarinic agonists [2]. T-662 also augmented isolated ileum motility in a concentration-dependent manner ex vivo, an effect not observed with TAK-071 [1].

cholinergic toxicity in vivo pharmacology therapeutic window

Optimal Application Scenarios for Benzoquinazolinone 12 Based on Its Differentiated Pharmacological Profile


Reference High-Cooperativity M1 PAM for Benchmarking Next-Generation Low-Cooperativity Candidates

Benzoquinazolinone 12 (T-662) is the established reference compound for high-cooperativity M1 PAM pharmacology, with an α-value of 1786. It should be used as the positive control in any screening cascade designed to identify or characterize novel M1 PAMs with reduced cooperativity. The quantitative parameters (α-value 1786, IP 0.62 nM, KB 0.3 μM) provide a well-defined benchmark against which to measure the cooperativity reduction and therapeutic window widening achieved by compounds such as TAK-071 (α-value 199) [1]. Laboratories should include T-662 in all in vitro binding modulation and Ca2+ flux assay panels when profiling new M1 PAM chemical series [1][2].

High-Affinity Probe for M1 Allosteric Site Occupancy and Mutagenesis Studies

With a pKB of 6.55 (KB = 0.3 μM) and a well-characterized binding pocket defined by residues Tyr-822.61 (TM2), Tyr-179 (ECL2), and Trp-4007.35 (TM7), benzoquinazolinone 12 is the preferred high-affinity probe for M1 allosteric site studies [1]. Its 54-fold higher affinity than BQCA (pKB 4.82) makes it suitable for [3H]NMS competition binding experiments at lower, more pharmacologically relevant concentrations, and its differential sensitivity to the Y822.61A mutation provides a useful molecular tool for distinguishing allosteric modulator engagement modes [1]. This compound is appropriate for laboratories conducting structure-function studies of the M1 allosteric pocket or validating computational docking models of M1 PAM binding [1].

Positive Control for M1-Mediated Cholinergic Toxicity Studies In Vivo

Because T-662 reliably induces salivation, diarrhea, and emesis in rats, dogs, and cynomolgus monkeys at doses overlapping with those required for cognitive improvement, it serves as an essential positive control for studies examining M1-mediated cholinergic adverse events [1][2]. Its narrow therapeutic margin (diarrhea at 0.1 mg/kg = cognition-improving dose) makes it ideal for establishing the lower bound of tolerability in rodent models, against which novel compounds with wider margins can be compared. This is a well-documented application in the M1 PAM literature [1][2].

Ex Vivo Tissue Pharmacology Tool for M1 Ileum Motility Assays

T-662 concentration-dependently augments spontaneous motility of isolated guinea pig ileum, an ex vivo model of M1-mediated gastrointestinal smooth muscle activation [1]. This property, which is absent in low-cooperativity M1 PAMs such as TAK-071, makes T-662 a valuable pharmacological tool for experiments designed to dissect M1 receptor signaling pathways in peripheral tissues. Researchers can use T-662 to establish the maximal M1-mediated ileum contractile response in concentration-response experiments, providing a reference ceiling effect against which to compare partial allosteric agonists or signaling-biased M1 modulators [1].

Quote Request

Request a Quote for Benzoquinazolinone 12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.